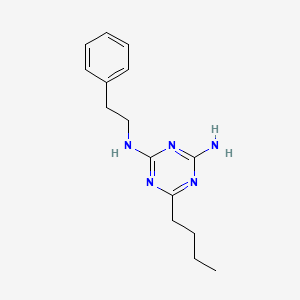![molecular formula C14H12O6 B13809638 (1S,3S)-1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione](/img/structure/B13809638.png)
(1S,3S)-1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isoeleutherin can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-hydroxy-1,4-naphthoquinone with methyl vinyl ketone in the presence of a base can yield isoeleutherin .
Industrial Production Methods
Industrial production of isoeleutherin typically involves the extraction and purification from natural sources, such as the bulbs of Eleutherine bulbosa. The extraction process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Isoeleutherin undergoes various chemical reactions, including:
Oxidation: Isoeleutherin can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction of isoeleutherin can yield hydroquinone derivatives.
Substitution: Isoeleutherin can undergo nucleophilic substitution reactions, particularly at the quinone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones.
Applications De Recherche Scientifique
Isoeleutherin has a wide range of scientific research applications:
Chemistry: Isoeleutherin is used as a precursor for the synthesis of various bioactive compounds.
Biology: It is studied for its role in modulating immune responses and its potential as an antifungal and antiviral agent.
Medicine: Isoeleutherin is investigated for its anticancer properties and its ability to inhibit tumor growth.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
Isoeleutherin exerts its effects through various molecular targets and pathways. It is known to inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells. Additionally, isoeleutherin modulates immune responses by affecting T-helper cell activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,3S)-9-methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione
- (3S,9S)-1,7-Diazatricyclo[7.3.0.03,7]Dodecane-2,8-Dione
- 5-Bromo-benzo[de]isochromene-1,3-dione
Uniqueness
Isoeleutherin is unique due to its specific structural features, such as the presence of multiple hydroxyl groups and its ability to undergo a variety of chemical reactions. Its broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties, further distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C14H12O6 |
|---|---|
Poids moléculaire |
276.24 g/mol |
Nom IUPAC |
(1S,3S)-1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione |
InChI |
InChI=1S/C14H12O6/c1-5-2-7-11(14(19)20-5)13(18)10-8(12(7)17)3-6(15)4-9(10)16/h3-5,14-16,19H,2H2,1H3/t5-,14-/m0/s1 |
Clé InChI |
NNXPHSFVRRTOJM-UWORMDEDSA-N |
SMILES isomérique |
C[C@H]1CC2=C([C@H](O1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O |
SMILES canonique |
CC1CC2=C(C(O1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethoxyphenyl)-](/img/structure/B13809568.png)
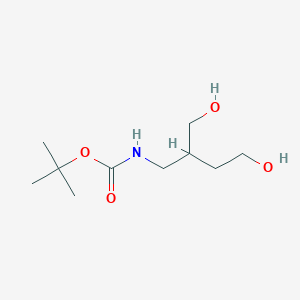
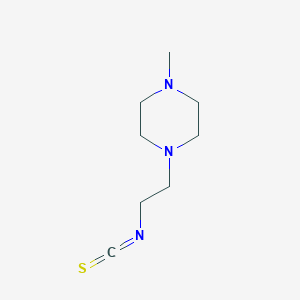
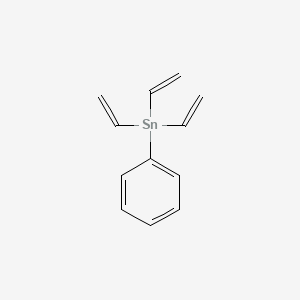
![1-(2-methylpiperidin-1-yl)-2-[(8-propan-2-yl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone](/img/structure/B13809603.png)
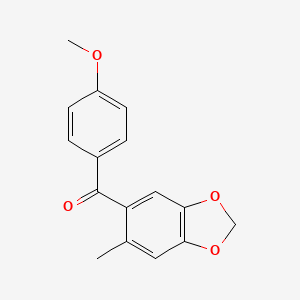
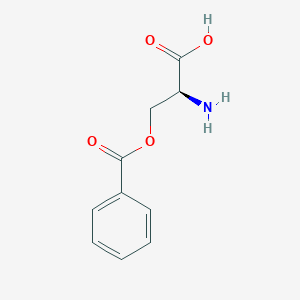
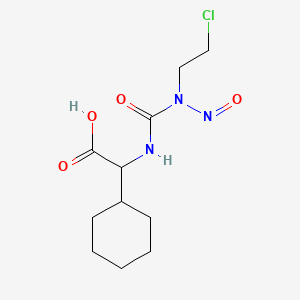
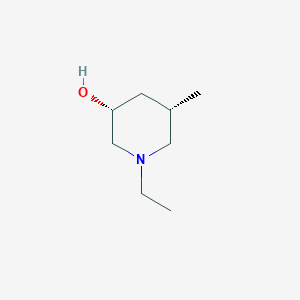
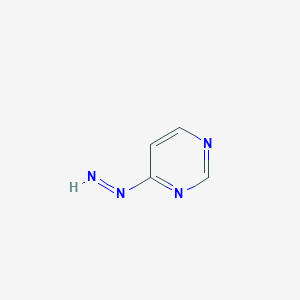
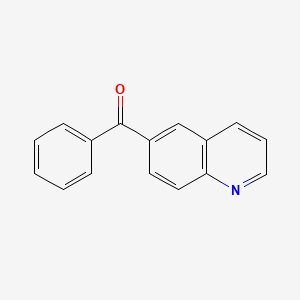
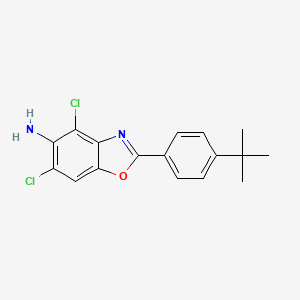
![N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide](/img/structure/B13809651.png)
